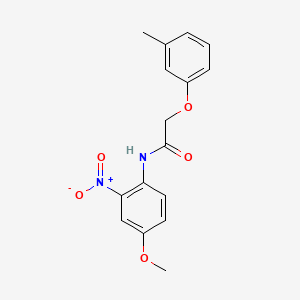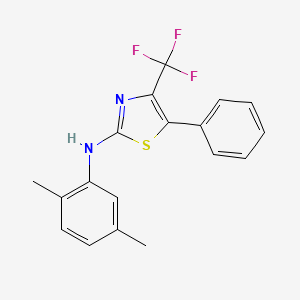![molecular formula C28H32ClNO3 B5164931 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5164931.png)
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a butoxyphenyl group, a chlorophenyl group, and two methoxy groups attached to the isoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the selection of appropriate boron reagents, catalysts, and reaction conditions to ensure efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives .
Applications De Recherche Scientifique
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 2-(4-butoxyphenyl)-1-(3-chlorophenyl)-6,7-dimethoxyisoquinoline
Uniqueness
What sets 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline apart is its unique combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClNO3/c1-4-5-15-33-24-11-9-20(10-12-24)19-30-14-13-21-17-26(31-2)27(32-3)18-25(21)28(30)22-7-6-8-23(29)16-22/h6-12,16-18,28H,4-5,13-15,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGRHAVWRIADIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3-CYCLOHEXYL-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5164852.png)


![10-(1-piperidinyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5164873.png)
![1-ethyl-4-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5164879.png)

![methyl 4-({[(5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5164886.png)

![N-(4-{[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5164907.png)
![3-chloro-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5164910.png)
![4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5164917.png)
![4-[[1-(2-Cyanoethyl)-3-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B5164919.png)
![2-(2-methylphenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5164948.png)

